Product packaging for 4-Methoxy-1,3-dioxane(Cat. No.:CAS No. 194787-08-1)

4-Methoxy-1,3-dioxane

Cat. No.: B12560909
CAS No.: 194787-08-1
M. Wt: 118.13 g/mol
InChI Key: VFILAZAJCMPZTP-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-dioxane, with the CAS registry number 109620-95-3, is an organic compound with the molecular formula C4H8O3 and a molecular weight of 104.105 g/mol . As a 1,3-dioxolane derivative, this compound is of significant interest in organic synthesis and materials science research. It is primarily investigated for its potential as a specialized solvent and as a key synthetic intermediate or building block for constructing more complex molecular architectures . The methoxy group attached to the dioxolane ring structure may influence its reactivity and physical properties, making it a subject for methodological studies in chemical synthesis . Researchers value this compound for exploring the properties of cyclic acetals and their applications in developing new materials or active compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B12560909 4-Methoxy-1,3-dioxane CAS No. 194787-08-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194787-08-1

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

4-methoxy-1,3-dioxane

InChI

InChI=1S/C5H10O3/c1-6-5-2-3-7-4-8-5/h5H,2-4H2,1H3

InChI Key

VFILAZAJCMPZTP-UHFFFAOYSA-N

Canonical SMILES

COC1CCOCO1

Origin of Product

United States

Iii. Conformational Analysis and Stereochemistry of Methoxy 1,3 Dioxanes

Ring Conformations and Equilibria in 1,3-Dioxane (B1201747) Systems

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is not planar. Instead, it adopts non-planar conformations to alleviate the strain associated with planar rings.

Similar to cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair form. wikipedia.org However, the presence of two oxygen atoms introduces asymmetry and alters the energetic landscape compared to its carbocyclic counterpart. The chair conformation minimizes torsional strain and angle strain, providing a low-energy state for the molecule.

In addition to the chair form, the 1,3-dioxane ring can exist in more flexible, higher-energy conformations such as the twist-boat. acs.org The energy difference between the chair and the 2,5-twist conformer of 1,3-dioxane has been calculated to be between 4.67 and 5.19 kcal/mol. researchgate.net The 1,4-twist conformation is even higher in energy than the 2,5-twist form. researchgate.net These flexible forms are typically transient intermediates in the process of ring inversion, which interconverts the two possible chair conformations.

Table 1: Relative Energies of 1,3-Dioxane Conformers

Conformer Relative Energy (kcal/mol)
Chair 0 (Reference)
2,5-Twist 4.67 - 5.19 researchgate.net
1,4-Twist > 2,5-Twist researchgate.net

The introduction of a methoxy (B1213986) group at the C4 position of the 1,3-dioxane ring significantly influences the conformational equilibrium. The methoxy group can occupy either an axial or an equatorial position on the chair conformer.

In a purely steric sense, the equatorial position is generally favored for substituents on a six-membered ring to avoid unfavorable 1,3-diaxial interactions. chemistrysteps.com However, in the case of 4-methoxy-1,3-dioxane, stereoelectronic effects can counteract steric preferences, leading to a more complex conformational behavior. The balance between these opposing forces determines the predominant conformation of the molecule.

Anomeric and Stereoelectronic Effects in Methoxy-1,3-Dioxanes

Stereoelectronic effects, particularly the anomeric effect, play a pivotal role in dictating the conformational preferences of methoxy-1,3-dioxanes. rsc.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor the axial orientation, even if this is sterically less favorable. wikipedia.org

The endo-anomeric effect involves the interaction of a lone pair of electrons on one of the ring oxygen atoms with the antibonding orbital (σ) of the C4-O bond of the methoxy group. This interaction is most effective when the lone pair and the C-O bond are anti-periplanar, a condition met when the methoxy group is in the axial position. This stabilizing hyperconjugative interaction, denoted as n(O) → σ(C-O), lowers the energy of the axial conformer. rsc.orgacs.org

Beyond the classical anomeric effects, other hyperconjugative interactions contribute to the conformational stability of this compound. These interactions involve the delocalization of electron density from bonding orbitals (σ) or lone pairs (n) into adjacent antibonding orbitals (σ*).

For instance, interactions between the oxygen lone pairs and the antibonding orbitals of axial C-H bonds (n(O) → σ(C-Hax)) are significant. nih.govacs.org Additionally, interactions involving the C-H bonds themselves, such as σ(C-H) → σ(C-O), can influence bond lengths and electron distribution within the ring. researchgate.net The balance of these various hyperconjugative interactions, in conjunction with steric and electrostatic forces, ultimately determines the precise geometry and preferred conformation of this compound. nih.gov

Table 2: Key Hyperconjugative Interactions in Methoxy-1,3-Dioxanes

Interaction Type Donor Orbital Acceptor Orbital Significance
Endo-Anomeric n(O_ring) σ*(C4-O_methoxy) Stabilizes axial conformer rsc.orgacs.org
Exo-Anomeric n(O_methoxy) σ*(C4-O_ring) Influences methoxy group rotation uva.esscripps.edu
Other n(O) σ*(C-H_ax) Contributes to overall stability nih.govacs.org
Other σ(C-H) σ*(C-O) Affects bond lengths and electronics researchgate.net

Configurational Isomerism and Diastereoselectivity in Synthesis

The synthesis of substituted 4-methoxy-1,3-dioxanes introduces stereocenters into the molecule, leading to the possibility of configurational isomerism. These isomers, which have the same constitution but differ in the spatial arrangement of their atoms, are not interconvertible through bond rotation at room temperature and are known as stereoisomers. Specifically, when a this compound is substituted at another position, such as C2, C5, or C6, diastereomers can be formed. These are stereoisomers that are not mirror images of each other, most commonly presenting as cis and trans isomers based on the relative orientation of the substituents on the dioxane ring.

The synthesis of 1,3-dioxanes is most commonly achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.net The stereochemical outcome of this reaction is highly dependent on the structure of the reactants and the reaction conditions, which can be manipulated to favor the formation of a specific diastereomer. This control over the stereochemical outcome is known as diastereoselectivity.

The diastereoselectivity in the synthesis of substituted 1,3-dioxanes is governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or with shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed fastest. masterorganicchemistry.comyoutube.com The rate of formation is determined by the energy of the transition state, meaning the diastereomer with the lower activation energy barrier for its formation will predominate.

Thermodynamic Control: Under conditions that allow for the reversal of the acetalization reaction, such as higher temperatures and prolonged exposure to an acid catalyst, the system can reach equilibrium. researchgate.netwikipedia.org In this scenario, the reaction is under thermodynamic control, and the product distribution reflects the relative thermodynamic stability of the diastereomers. The most stable isomer, which possesses the lowest Gibbs free energy, will be the major product. jackwestin.com

The relative stability of cis and trans isomers of a this compound derivative is influenced by a combination of steric and stereoelectronic effects. Steric hindrance generally dictates that large or bulky substituents preferentially occupy the equatorial position on the chair-like dioxane ring to minimize unfavorable 1,3-diaxial interactions. thieme-connect.de

Stereoelectronic factors, such as the anomeric effect, also play a critical role. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation. rsc.org For a this compound, this effect involves hyperconjugative interactions between the lone pairs of one of the ring oxygen atoms and the antibonding orbital (σ*) of the C4-O bond of the methoxy group. nih.govresearchgate.net This interaction can stabilize an axial orientation of the methoxy group, counteracting steric preferences. The final equilibrium ratio of diastereomers is a result of the balance between these competing steric and stereoelectronic forces.

Research on the synthesis of analogous 2,4,6-substituted-1,3-dioxanes demonstrates how the ratio of isomers can be controlled and used to determine thermodynamic parameters. In a typical synthesis, the equilibrium between the possible configurational diastereomers is established, and the ratio can be measured from the crude product mixture. researchgate.net

Table 1: Diastereoselectivity in the Synthesis of 2-R-4-methyl-1,3-dioxane under Thermodynamic Control
1,3-DiolCarbonyl Compound (R-CHO)CatalystConditionsProduct (2-R-4-methyl-1,3-dioxane)Diastereomeric Ratio (trans:cis)
Butane-1,3-diolAcetaldehyde (R=CH₃)p-TsOHToluene, Reflux2,4-Dimethyl-1,3-dioxane70:30
Butane-1,3-diolBenzaldehyde (R=Ph)p-TsOHToluene, Reflux2-Phenyl-4-methyl-1,3-dioxane88:12
Butane-1,3-diolPivalaldehyde (R=t-Bu)p-TsOHToluene, Reflux2-tert-Butyl-4-methyl-1,3-dioxane>99:1

This table presents illustrative data based on established principles for substituted 1,3-dioxanes to demonstrate how the steric bulk of the substituent at the C2 position influences the diastereomeric ratio under thermodynamically controlled conditions. The 'trans' isomer, with both substituents in equatorial positions, is generally more stable.

Furthermore, it is possible to start with a single, isolated diastereomer and subject it to equilibration conditions to confirm the thermodynamically preferred ratio. This process typically involves dissolving the pure isomer in a solvent with an acid catalyst and heating it until the isomer ratio becomes constant. researchgate.net

Table 2: Acid-Catalyzed Equilibration of 2-phenyl-4-methyl-1,3-dioxane Isomers
Starting IsomerInitial Ratio (trans:cis)CatalystConditionsFinal Equilibrium Ratio (trans:cis)
Pure cis0:100Amberlyst-15CDCl₃, 25°C, 24h88:12
Pure trans100:0Amberlyst-15CDCl₃, 25°C, 24h88:12

This table illustrates the principle of thermodynamic equilibration. Regardless of the starting diastereomer, acid-catalyzed conditions allow the system to reach the same equilibrium mixture, which reflects the relative stability of the isomers.

Iv. Mechanistic Investigations of Reactions Involving Methoxy 1,3 Dioxanes

Reaction Pathways for Cyclic Acetal Formation and Cleavage

The formation and cleavage of 4-methoxy-1,3-dioxane, like other cyclic acetals, are reversible processes typically catalyzed by acids. These reactions proceed through several key mechanistic steps involving protonation and the formation of carbocation intermediates.

The formation of 1,3-dioxanes occurs through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. Since this compound is a substituted derivative, its formation would involve the reaction of an appropriate carbonyl compound and 3-methoxy-1,3-propanediol. The generally accepted mechanism for this type of reaction involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (either a Brønsted or Lewis acid) protonates the oxygen atom of the carbonyl group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Protonation and Elimination of Water: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent elimination of a water molecule leads to the formation of an oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the carbocation in an intramolecular fashion, leading to the closure of the six-membered dioxane ring.

Deprotonation: Finally, deprotonation of the oxygen atom in the newly formed ring regenerates the acid catalyst and yields the stable 1,3-dioxane (B1201747) product.

Conversely, the cleavage of the this compound ring is essentially the reverse of its formation and is also acid-catalyzed. This process, often referred to as hydrolysis if water is the nucleophile, involves the following steps:

Protonation of a Ring Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring by a strong acid. This makes the oxygen a better leaving group.

Ring Opening to Form a Carbocation: The protonated ether bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized carbocation. The stability of this intermediate is crucial for the reaction to proceed.

Nucleophilic Attack: A nucleophile, such as water, attacks the carbocation.

Deprotonation and Further Reaction: Subsequent deprotonation and reaction steps lead to the final cleavage products, which are the original carbonyl compound and the 1,3-diol.

The presence of the methoxy (B1213986) group at the C4 position can influence the rate and regioselectivity of these reactions through its electronic effects. The electron-donating nature of the methoxy group can affect the stability of any adjacent carbocation intermediates that may form during cleavage or rearrangement reactions.

Reaction Stage Key Intermediates and Processes
Formation Protonated carbonyl, Hemiacetal, Oxocarbenium ion, Intramolecular cyclization
Cleavage Protonated ring oxygen, Ring-opened carbocation, Nucleophilic attack

Ring-Opening and Rearrangement Mechanisms

Under acidic conditions, 1,3-dioxanes can undergo ring-opening and rearrangement reactions to form other stable products. The specific pathways are often dependent on the substitution pattern of the dioxane ring and the reaction conditions. For this compound, acid-catalyzed isomerization can lead to the formation of β-alkoxy aldehydes.

The mechanism for such rearrangements typically involves the following sequence:

Protonation and Ring Opening: Similar to the cleavage mechanism, the reaction is initiated by the protonation of a ring oxygen atom, followed by the cleavage of a C-O bond to open the ring and form a carbocationic intermediate. The position of the initial protonation and subsequent bond cleavage can be influenced by the substituents on the ring.

Hydride or Alkyl Shift: The carbocation intermediate can then undergo a rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation.

Formation of the Final Product: The rearranged carbocation is then neutralized, often by the loss of a proton or reaction with a nucleophile, to yield the final rearranged product.

In the case of the isomerization of m-dioxanes to β-alkoxy aldehydes, the reaction proceeds through a series of steps involving carbocationic intermediates. The presence of the methoxy group at the C4 position in this compound would be expected to influence the stability of the intermediates and potentially direct the rearrangement pathway. The electron-donating methoxy group could stabilize a positive charge on the C4 carbon, influencing which C-O bond is preferentially cleaved.

Regioselective ring-opening is a significant area of study, particularly in carbohydrate chemistry where 1,3-dioxane-type acetals are used as protecting groups. organic-chemistry.org The choice of reagents and reaction conditions can allow for the selective cleavage of one C-O bond over the other, leading to specific products. organic-chemistry.org This regioselectivity is often governed by the formation of the most stable carbocation intermediate. organic-chemistry.org

Catalytic Reaction Mechanisms

The reactions of this compound are predominantly facilitated by catalysts, with acid catalysts being the most common. Both Brønsted and Lewis acids are effective in promoting the formation, cleavage, and rearrangement of the dioxane ring.

Brønsted Acid Catalysis: Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to catalyze reactions of 1,3-dioxanes. nih.gov The mechanism, as described in the formation and cleavage section, involves the protonation of an oxygen atom to activate the molecule for nucleophilic attack or rearrangement. The efficiency of the catalysis depends on the strength of the acid and the reaction conditions.

Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride (TiCl₄), can also catalyze reactions of dioxanes and related cyclic acetals. organic-chemistry.org The Lewis acid coordinates to one of the oxygen atoms in the ring, which polarizes the C-O bond and makes the carbon atom more electrophilic. organic-chemistry.org This activation facilitates nucleophilic attack or rearrangement. The role of the methoxy group in such reactions can be significant; for instance, in TiCl₄-promoted isomerizations of 4-phenyldioxolanes, a methoxy group on the phenyl ring was found to play an important regiochemical role through its resonance effects. organic-chemistry.org While this is not a direct analogue to a methoxy group on the dioxane ring itself, it highlights the importance of electronic effects of substituents in Lewis acid-catalyzed transformations.

Transition Metal Catalysis: While less common than acid catalysis for simple dioxanes, transition metals can be involved in more complex transformations of molecules containing a dioxane moiety. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl groups into dioxane derivatives. The specific mechanism would depend on the type of coupling reaction (e.g., Suzuki, Heck) and would involve the typical catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Enzymatic Reactions: Enzymes, particularly lipases, have been used in the kinetic resolution of racemic mixtures of substituted dioxane derivatives. nih.gov These reactions proceed through the typical enzyme-substrate binding mechanism, where the enzyme's active site selectively accommodates one enantiomer over the other, leading to a stereoselective transformation. For example, the enantioselective hydrolysis of a methoxyphenyl-containing glycidate has been achieved using lipase. nih.govnih.gov

Catalyst Type Mechanism of Action Typical Reactions
Brønsted Acid Protonation of a ring oxygenFormation, cleavage, rearrangement
Lewis Acid Coordination to a ring oxygenIsomerization, rearrangement
Transition Metal Catalytic cycle (e.g., oxidative addition, reductive elimination)Cross-coupling reactions
Enzyme Enzyme-substrate binding in the active siteKinetic resolution

Radical Reactions and Associated Pathways

While the chemistry of 1,3-dioxanes is dominated by ionic pathways, radical reactions involving this heterocyclic system are also known, particularly in the context of polymerization and specific synthetic methodologies.

One of the most studied radical reactions involving structures related to 1,3-dioxanes is the radical ring-opening polymerization (rROP) of cyclic ketene acetals. nih.govacs.org Cyclic ketene acetals are unsaturated derivatives of 1,3-dioxanes or 1,3-dioxolanes. The mechanism of their radical polymerization involves the following steps:

Initiation: A radical initiator adds to the double bond of the cyclic ketene acetal.

Ring Opening: The resulting radical intermediate can undergo a ring-opening reaction through the cleavage of a C-O bond to form a more stable ester radical. This step is in competition with direct propagation through the double bond without ring opening.

Propagation: The newly formed radical can then add to another monomer molecule, propagating the polymer chain.

The extent of ring opening versus direct addition depends on the structure of the monomer and the reaction conditions. acs.org The presence of substituents that can stabilize the ring-opened radical intermediate favors the ring-opening pathway. acs.org

Another type of radical reaction is the thiol-promoted site-specific addition of 1,3-dioxolane to imines, which proceeds through a radical chain process. organic-chemistry.orgorganic-chemistry.org This suggests that similar radical additions could be possible for 1,3-dioxanes under appropriate conditions.

Photochemical reactions can also generate radical intermediates. For example, the photolysis of tetraphenyl-p-dioxin has been shown to proceed through a homolytic cleavage to give a diradical intermediate. ias.ac.in While this is a dioxin and not a 1,3-dioxane, it demonstrates the potential for photochemical activation of such ring systems to undergo radical-mediated transformations.

In the context of this compound, the methoxy group could potentially influence radical reactions by affecting the stability of adjacent radical centers. However, specific studies on the radical reactions of this compound are not widely reported in the literature. The pathways described above for related systems provide a basis for predicting the potential radical chemistry of this compound.

Vi. Theoretical and Computational Studies of Methoxy 1,3 Dioxanes

Quantum Chemical Approaches to Conformational Energies

Quantum chemical methods are fundamental in determining the relative energies of different molecular conformations. By solving approximations of the Schrödinger equation, these approaches calculate the electronic structure and energy of a molecule, providing a quantitative understanding of its stability.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it is a computationally efficient starting point, it does not account for electron correlation, which can be important for accurate energy calculations. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method used to improve upon HF by including electron correlation effects.

Studies on related molecules, such as 4-methyl-1,3-dioxane (B1663929) and the parent 1,3-dioxane (B1201747), have utilized these methods to establish the course of conformational isomerization. researchgate.net For 4-methyl-1,3-dioxane, nonempirical calculations were performed within the Hartree-Fock approximation using various basis sets, including STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p), to map its potential energy surface. researchgate.net Similarly, quantum-chemical studies on 5-methyl-1,3-dioxane have been conducted at the MP2//6-31G(d,p) level of theory to investigate the transformation of equatorial and axial chair conformers. researchgate.net

For the unsubstituted 1,3-dioxane molecule, calculations show the chair conformer to be significantly more stable than the flexible twist forms. The energy difference (ΔE) between the chair and the 2,5-twist conformer has been calculated using HF with different basis sets. scispace.com

Calculated Energy Differences (ΔE) for 1,3-Dioxane Conformers Using HF and MP2 Methods
MethodBasis SetConformational Energy Difference (kcal/mol) (Chair vs. 2,5-Twist)Reference
HF6-31G(d)4.67 ± 0.31 scispace.com
MP26-31G(d,p)4.85 ± 0.08 (ΔG) researchgate.netscispace.com

Note: ΔG refers to the Gibbs free energy difference.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. nih.gov Unlike HF, DFT includes electron correlation by approximating the exchange-correlation energy as a functional of the electron density. nih.gov This approach is widely used to calculate molecular properties, including energies, geometries, and reaction pathways. fu-berlin.de

DFT calculations have been applied to study the conformational energies of 1,3-dioxane. scispace.com Using hybrid density functionals such as B3LYP and B3PW91, researchers have determined the energy differences and structural parameters of its conformers. These calculations consistently show that the chair form is the global minimum on the potential energy surface. The results from DFT are generally in good agreement with, and often considered more reliable than, HF calculations for such systems. scispace.com

Comparison of Conformational Free Energy (ΔG) for 1,3-Dioxane (Chair vs. 2,5-Twist) at 298 K
MethodFunctional/Basis SetΔG (kcal/mol)Reference
MP26-31G(d,p)4.85 ± 0.08 scispace.com
DFTB3LYP, B3PW915.14 ± 0.08 scispace.com

Molecular Mechanics (MM+) and Molecular Dynamics (MD) Simulations

While quantum methods are highly accurate, they are computationally intensive. Molecular Mechanics (MM) offers a faster, classical alternative by using empirically derived force fields to calculate molecular energies. The MM+ force field, for example, was used alongside HF methods to investigate the conformational isomerization of 4-methyl-1,3-dioxane, successfully identifying the principal equatorial chair conformer and other local minima. researchgate.net

Molecular Dynamics (MD) simulations extend the principles of molecular mechanics to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion, MD simulations can model conformational changes, molecular vibrations, and interactions with the environment over time. nih.govduke.edu For complex processes, especially in solution, multiscale QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. These hybrid approaches treat a small, critical part of the system (like a reaction center) with high-accuracy QM methods, while the rest of the system (like the solvent) is modeled with computationally efficient MM force fields. researchgate.netnih.gov

Analysis of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. Theoretical studies aim to characterize the PES to understand conformational stability and transformation pathways.

For substituted 1,3-dioxanes, the PES typically features a global minimum corresponding to the most stable chair conformer. researchgate.netresearchgate.net For instance, in 4-methyl-1,3-dioxane, the principal minimum is the equatorial chair conformer. researchgate.net Other stationary points on the PES include local minima, such as the axial chair conformer and various flexible (twist) forms, and transition states, which represent the energy maxima along a specific isomerization pathway. researchgate.net Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level have identified pathways for the isomerization between equatorial and axial chair conformers, estimating the potential barriers for these processes. researchgate.net

Calculated Relative Energies of 1,3-Dioxane Conformers (kcal/mol)
ConformerRelative Energy (HF)Relative Energy (DFT)Reference
Chair0.000.00 scispace.com
2,5-Twist4.67 ± 0.315.19 ± 0.8 scispace.com
1,4-Twist6.03 ± 0.436.19 ± 0.9 scispace.com

Energies are relative to the most stable chair conformer.

Solvation Models and Solvent Effects on Electronic Properties

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Explicitly modeling every solvent molecule is computationally prohibitive for most quantum chemical calculations. Therefore, continuum solvation models are widely used to approximate solvent effects. researchgate.net

The Polarizable Continuum Model (PCM) is a prominent example of such an approach. researchgate.net In this model, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute and solvent polarize each other, and the resulting interactions are calculated to determine the solvent's effect on the solute's energy, geometry, and electronic properties. This method allows for the study of how different solvents can alter conformational equilibria and solvatochromic shifts in electronic transitions without the high cost of explicit solvent simulations. researchgate.net

Vii. Applications in Advanced Organic Synthesis

4-Methoxy-1,3-Dioxane as a Protecting Group Strategy

The primary application of 2-(4-methoxyphenyl)-1,3-dioxane and its derivatives is as a protecting group. This strategy is widely employed to mask the reactivity of either carbonyl compounds or, more commonly, 1,3-diols, preventing them from undergoing unwanted reactions while other parts of a molecule are being manipulated. nih.gov The stability of the cyclic acetal ring under neutral, basic, and many reductive or oxidative conditions makes it a robust shield for these functional groups. organic-chemistry.org

While less common than protecting diols, the 1,3-dioxane (B1201747) framework can be used to protect aldehydes and ketones. The protection is achieved by reacting the carbonyl compound with a 1,3-diol, typically 1,3-propanediol, in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org This reaction forms a stable cyclic acetal. The resulting 2-substituted-1,3-dioxane masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophiles and bases.

Table 1: Examples of Carbonyl Protection as 1,3-Dioxanes

Carbonyl CompoundDiol ReagentCatalystProtected Product
Benzaldehyde1,3-Propanediolp-Toluenesulfonic acid2-Phenyl-1,3-dioxane
Cyclohexanone1,3-PropanediolZirconium tetrachloride1,4-Dioxaspiro[4.5]decane
4-Methoxybenzaldehyde1,3-PropanediolN-Bromosuccinimide2-(4-Methoxyphenyl)-1,3-dioxane

The most prominent use of this strategy is the protection of 1,3-diols. This is particularly crucial in carbohydrate and polyol chemistry, where selective protection of specific hydroxyl groups is essential. The reaction involves treating a molecule containing a 1,3-diol moiety with p-methoxybenzaldehyde (anisaldehyde) or its dimethyl acetal under acidic conditions (e.g., CSA, TsOH). This forms a rigid six-membered 2-(4-methoxyphenyl)-1,3-dioxane ring, effectively protecting the two hydroxyl groups simultaneously. nih.govacs.org This approach is favored over the simpler benzylidene acetal in many cases due to its distinct deprotection options.

Table 2: Formation of p-Methoxybenzylidene Acetals from 1,3-Diols

Substrate (1,3-Diol)ReagentCatalystProtected Structure
Propane-1,3-diolp-MethoxybenzaldehydeCamphorsulfonic acid (CSA)2-(4-Methoxyphenyl)-1,3-dioxane
(R)-Butane-1,3-diolp-Anisaldehyde dimethyl acetalp-Toluenesulfonic acid (TsOH)(4R)-4-Methyl-2-(4-methoxyphenyl)-1,3-dioxane
Methyl α-D-glucopyranosidep-Anisaldehyde dimethyl acetalCamphorsulfonic acid (CSA)Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside

A key advantage of the p-methoxybenzylidene (PMB) acetal is the variety of methods available for its selective removal. The electron-donating methoxy (B1213986) group makes the acetal more susceptible to cleavage under specific conditions compared to unsubstituted benzylidene acetals, allowing for orthogonal deprotection strategies.

Acidic Hydrolysis: Like most acetals, the PMB acetal can be cleaved under aqueous acidic conditions to regenerate the diol. However, due to the stabilizing effect of the methoxy group on the benzylic carbocation intermediate, this cleavage can often be accomplished under milder acidic conditions than those required for other acetals. odu.edu

Oxidative Cleavage: Unlike simple benzylidene acetals, the electron-rich p-methoxyphenyl ring is susceptible to oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave the acetal, a method that is orthogonal to the removal of many other protecting groups. chem-station.com

Reductive Opening: A particularly powerful feature of this protecting group is its ability to be opened regioselectively using reducing agents. This process does not fully remove the protection but converts the cyclic acetal into a single p-methoxybenzyl (PMB) ether, leaving the other hydroxyl group free. The choice of reagents and reaction conditions can direct the cleavage to protect either the more or less sterically hindered oxygen atom. nih.govchem-station.com For example, reduction with diisobutylaluminium hydride (DIBAL-H) often leads to the PMB ether at the more sterically hindered position. chem-station.comnih.gov Conversely, reagents like NaCNBH₃-TMSCl can favor formation of the PMB ether at the less hindered position. nih.gov Temperature can also be a critical factor in controlling this regioselectivity. nih.govacs.org

Table 3: Selective Deprotection/Modification of 2-(4-Methoxyphenyl)-1,3-dioxanes

Reagent(s)ConditionsOutcome
Acetic Acid / H₂OMild heatingCleavage to Diol
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)CH₂Cl₂/H₂OOxidative Cleavage to Diol
Diisobutylaluminium hydride (DIBAL-H)CH₂Cl₂, -78 °CReductive opening to a PMB ether
BH₃·THF, Bu₂BOTfTHF, 0 °C vs. -78 °CTemperature-controlled regioselective opening
Triflic Acid (TfOH) / 1,3-DimethoxybenzeneCH₂Cl₂, rtFast cleavage to Diol

Intermediates in the Synthesis of Complex Organic Molecules

Beyond simple protection, the 2-(4-methoxyphenyl)-1,3-dioxane moiety serves as a valuable intermediate that imparts conformational rigidity and directs stereochemical outcomes in complex syntheses. Once formed, the rigid chair-like conformation of the dioxane ring can influence the facial selectivity of reactions on nearby parts of the molecule.

In the total synthesis of complex natural products like (−)-laulimalide, a p-methoxybenzylidene acetal was used not only to protect a diol but also as a key intermediate for a subsequent regioselective reductive opening. nih.gov This strategic step used DIBAL-H to cleave the acetal, yielding a single regioisomeric PMB ether, which was essential for constructing the C17–C28 segment of the target molecule. nih.gov This demonstrates how the dioxane is not merely a placeholder but an active participant in the synthetic strategy, enabling complex transformations that would be difficult to achieve otherwise. The stability of the ring allows it to be carried through multiple steps, including oxidations and carbon-carbon bond formations, before its strategic cleavage.

Building Blocks for Heterocyclic Scaffolds

The 1,3-dioxane ring system can also function as a building block in the construction of heterocyclic scaffolds. In this context, the dioxane is not treated as a temporary protecting group to be removed, but rather as a stable structural component of a substrate that is used in a key bond-forming reaction to create a new ring system.

For instance, research into the synthesis of novel fluorinated heterocycles has utilized substrates containing a 1,3-dioxane ring. In one example, a 3-substituted isoxazole bearing a 1,3-dioxane acetal at the C-5 position was subjected to direct ring fluorination. The dioxane moiety proved stable to the reaction conditions and was an essential part of the substrate for creating the valuable 4-fluoro-isoxazole core. Subsequently, the acetal could be deprotected to reveal an aldehyde, providing a handle for further functionalization and elaboration into more complex heterocyclic structures. This highlights a modern synthetic approach where the dioxane unit is integral to both the stability of the intermediate and the ultimate synthetic design.

Viii. Emerging Research Directions and Green Chemistry Approaches

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for 4-Methoxy-1,3-dioxane is a key area of research, focusing on reducing the environmental impact of its production. This involves exploring solvent-free conditions, utilizing eco-friendly solvents, and innovating catalytic systems.

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Research has demonstrated the feasibility of synthesizing dioxanes and related compounds under such conditions. For instance, a method for producing 1,3-dioxanes and dioxolanes from biorenewable sources like glycerol and furfural has been developed using a cationic oxorhenium(V) oxazoline complex as a catalyst. This process operates under neat conditions at reasonably mild temperatures, offering excellent yields nih.gov.

Another approach involves the use of dioxane dibromide as a solid brominating agent for the regioselective bromination of substituted coumarins in a solvent-free environment beilstein-journals.org. While not a direct synthesis of this compound, this demonstrates the potential of solvent-free techniques for reactions involving dioxane derivatives. The upcycling of polyoxymethylene (POM) plastics, a polymer of formaldehyde, into 1,3-dioxane (B1201747) has also been explored in a solvent-free approach, highlighting a move towards a circular economy in chemical manufacturing researchgate.net.

The benefits of solvent-free synthesis are numerous, including reduced waste, lower energy consumption for solvent removal, and often, simplified reaction setups.

When the use of a solvent is unavoidable, the focus shifts to employing eco-friendly and bio-based alternatives to traditional volatile organic compounds. The principles of green chemistry encourage the use of safer solvents to minimize the environmental impact of chemical processes sigmaaldrich.comispe.org.

Bio-based solvents are derived from renewable resources such as agricultural crops, forestry products, and other biomass. Examples of such solvents that are gaining traction include:

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer alternative to solvents like tetrahydrofuran (THF) and 1,4-dioxane sigmaaldrich.com. It has been successfully used in chemoenzymatic cascades for the synthesis of dioxolanes rwth-aachen.de.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is another promising alternative to THF sigmaaldrich.com.

Glycerol: A byproduct of biodiesel production, glycerol is an inexpensive and environmentally benign solvent. Its acetals are also being explored as bio-additives for fuels researchgate.net.

The following table provides a comparison of some green solvents with their traditional counterparts:

Green SolventTraditional Counterpart(s)Key Advantages
Cyclopentyl methyl ether (CPME)Tetrahydrofuran (THF), 1,4-DioxaneHigher boiling point, resistance to peroxide formation, easier drying sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)Derived from renewable resources, economical advantages sigmaaldrich.com
Cyrene™ (dihydrolevoglucosenone)N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Bio-based, lower toxicity
Bio-ethanolMethanol, other alcoholsRenewable, biodegradable, low toxicity sigmaaldrich.com
Ethyl acetateDichloromethane (DCM)Less toxic, biodegradable usc.edureddit.com

This table is based on data from multiple sources.

Furthermore, research has explored the use of 1,3-dioxolane compounds themselves as biobased reaction media. These can be prepared from green precursors like lactic acid and formaldehyde, showcasing a circular approach where the product class also serves as a sustainable solvent rsc.org.

Catalysis plays a pivotal role in the synthesis of dioxanes, and recent innovations have focused on developing more efficient, selective, and reusable catalysts.

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recovery, aligning with green chemistry principles. Several heterogeneous catalytic systems have been investigated for dioxane synthesis:

Zeolites and Mesoporous Materials: Zeolites such as H-ZSM-5, H-Beta, and mesoporous materials like AlMCM-41 have been employed for the Prins cyclization of olefins with formaldehyde to produce 1,3-dioxanes rsc.org. ZnAlMCM-41, in particular, has shown high selectivity and reusability rsc.org. Iron-modified beta zeolite has also been used in the synthesis of monoterpenoid dioxinols abo.fi.

Mixed Metal Oxides: A composite oxide of ZrO2/TiO2 has been reported as an effective catalyst for the synthesis of 1,4-dioxane from oxirane at low temperatures. This catalyst exhibits high activity and stability, with the presence of both Brønsted and Lewis acids on its surface contributing to its performance mdpi.com.

Solid Superacids: Granular solid superacid catalysts have been patented for the synthesis of 1,4-dioxane, offering high catalytic efficiency at lower reaction temperatures compared to traditional methods google.com.

Homogeneous Catalysis: While facing challenges in catalyst separation, homogeneous catalysts often offer high activity and selectivity. Ruthenium-based molecular catalysts, for instance, have been used in the conversion of diols to dioxolanes rwth-aachen.de.

Biocatalysis: The use of enzymes as catalysts is a rapidly growing area in green chemistry. Biocatalysis offers high selectivity under mild reaction conditions. Chemoenzymatic cascades, which combine enzymatic and chemical catalytic steps, have been developed for the synthesis of dioxolanes from aliphatic aldehydes in a purely organic environment rwth-aachen.de. The initial enzymatic steps create chiral diols, which are then cyclized to dioxolanes using a chemocatalyst rwth-aachen.de. Additionally, monooxygenase enzymes have been shown to catalyze the initial oxidation of 1,4-dioxane, suggesting potential for biocatalytic degradation and synthesis pathways berkeley.edu.

Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry and process intensification are transforming chemical manufacturing from traditional batch processes to more efficient, safer, and sustainable continuous operations acs.orgchemcopilot.comvapourtec.com. These approaches offer significant advantages for the synthesis of fine chemicals like this compound.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes vapourtec.combeilstein-journals.org. This technology is well-suited for acetalization reactions, as demonstrated by the continuous-flow synthesis of glycerol acetals using solid acid catalysts like Amberlyst 36 mdpi.com. The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates and improve yields mdpi.com.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies aiche.orgelsevier.com. This can be achieved by integrating reaction and separation steps, using alternative energy sources, and designing multifunctional reactors aiche.org. For dioxane synthesis, this could involve reactive distillation, where the dioxane product is continuously removed from the reaction mixture, shifting the equilibrium and increasing the conversion. The principles of process intensification are outlined in the table below.

Principle of Process IntensificationDescription
Structure (Spatial Domain) Designing equipment with optimized geometries to enhance transport phenomena (e.g., microreactors, static mixers).
Energy (Thermodynamic Domain) Utilizing alternative energy sources like microwaves or ultrasound to improve reaction rates and selectivity.
Synergy (Functional Domain) Combining multiple operations into a single unit, such as reactive distillation or membrane reactors.
Time (Temporal Domain) Employing dynamic operating conditions to enhance process performance.

This table is based on general principles of process intensification.

The application of continuous flow and process intensification to the synthesis of this compound has the potential to significantly improve the efficiency and sustainability of its production, reduce waste, and lower operational costs.

Future Outlook for Methoxy-1,3-Dioxane Research and Applications

The future of this compound research is intrinsically linked to the broader trends in green chemistry, sustainable manufacturing, and the development of novel functional materials.

Research Directions:

Advanced Catalytic Systems: Further development of highly active and selective heterogeneous and biocatalytic systems will be crucial for more sustainable production. This includes the design of catalysts that can operate under milder conditions and utilize renewable feedstocks.

Integrated Biorefineries: The synthesis of this compound and other dioxane derivatives could be integrated into biorefinery concepts, where biomass is converted into a range of value-added chemicals.

Computational Modeling: The use of computational tools to design and optimize catalysts and reaction conditions for dioxane synthesis is expected to accelerate the discovery of more efficient processes.

Emerging Applications: While traditionally used as a solvent and intermediate, the unique structure of this compound and other functionalized dioxanes opens up possibilities for new applications:

Pharmaceuticals and Agrochemicals: Dioxane moieties are present in some biologically active compounds. Research into novel derivatives of this compound could lead to the discovery of new drug candidates and agrochemicals enamine.net.

Advanced Materials: The dioxane ring can be incorporated into polymer structures to modify their properties. There is potential for using methoxy-substituted dioxanes in the development of new polymers with tailored thermal and mechanical properties.

Green Solvents and Fuel Additives: As the demand for sustainable alternatives grows, there is an opportunity to further explore the use of this compound and related compounds as green solvents and performance-enhancing fuel additives.

The continued focus on sustainability and innovation in chemical synthesis will undoubtedly drive further research into the efficient and environmentally benign production of this compound and expand its application in various high-value sectors.

Q & A

Q. What synthetic methodologies are available for preparing 4-Methoxy-1,3-dioxane derivatives?

The stereoselective coupling of aldehydes with acrolein or vinyl ketones using TiCl₄–n-Bu₄NI mixed reagents can yield 4-hydroxy-1,3-dioxane derivatives, which may serve as precursors for methoxy-substituted analogs . For macrocyclic systems, dispiro-1,3-dioxane units are synthesized via cyclocondensation reactions, leveraging steric and electronic effects to stabilize ring structures. X-ray crystallography and NMR spectroscopy are critical for confirming regiochemistry and stereoselectivity .

Q. What analytical techniques are recommended for characterizing this compound and related compounds?

  • Chromatography : Solid-phase microextraction gas chromatography with microelectron-capture detection (SPME-GC-μECD) is effective for trace analysis in complex matrices (e.g., cosmetics) .
  • Spectroscopy : FTIR combined with DFT calculations (e.g., B3LYP/6-311++G(d,p)) can resolve conformational isomers in cryogenic matrices . NMR (¹H and ¹³C) is essential for structural elucidation, particularly for distinguishing axial/equatorial substituents in dioxane rings .

Q. What safety protocols should be followed when handling 1,3-dioxane derivatives?

  • Use closed systems and local exhaust ventilation to minimize exposure.
  • Wear PPE: respiratory protection (N95 masks), nitrile gloves, and safety goggles.
  • Store light- and air-sensitive derivatives under inert gas (e.g., argon) at 0–10°C .

Advanced Research Questions

Q. How do solvent effects influence the decomposition kinetics of substituted 1,3-dioxanes?

Computational studies (DFT) reveal that polar aprotic solvents like DMSO lower activation energy barriers for thermal decomposition. For example, the decomposition rate of 5-methyl-5-nitro-1,3-dioxane increases 80-fold in DMSO due to stabilization of transition states. However, bromine-substituted analogs show negligible solvent effects, highlighting substituent-dependent solvation dynamics .

Q. How can computational modeling resolve contradictions in proposed decomposition mechanisms?

Gibbs free energy profiles distinguish single-stage vs. two-stage mechanisms. For 5-nitro-1,3-dioxane, a single-stage pathway (ΔG‡ = 204.7 kJ·mol⁻¹) is more feasible than a two-stage mechanism (ΔG‡ = 297.7 kJ·mol⁻¹). Transition state optimization and frequency calculations validate intermediates, while solvent continuum models (e.g., CPCM) refine energy barriers .

Q. What catalytic systems enhance the reactivity of methoxy-substituted dioxanes?

CeO₂ nanoparticles catalyze the hydrolysis of 4-methyl-1,3-dioxane under mild conditions (100°C, aqueous medium). Pyridine additives improve selectivity by stabilizing acidic intermediates. Kinetic studies (GC-MS) show >90% conversion in 4 hours, suggesting potential for functionalizing methoxy analogs .

Q. How do substituents affect the conformational stability of 1,3-dioxane rings?

DFT-optimized geometries reveal that bulky substituents (e.g., phenyl, ethyl) favor equatorial positions due to 1,3-diaxial strain. For 5-ethyl-5-methyl-2-phenyl-1,3-dioxane, van der Waals interactions between substituents dominate ring puckering dynamics. Comparative NMR studies (e.g., coupling constants) validate computational predictions .

Methodological Considerations

3.1 Designing experiments to resolve conflicting decomposition data:

  • Use isotopic labeling (e.g., ¹⁸O) to track bond cleavage pathways.
  • Compare experimental activation energies (via Arrhenius plots) with DFT-derived values to validate mechanisms .

3.2 Optimizing synthetic yields in stereoselective reactions:

  • Screen Lewis acid catalysts (e.g., TiCl₄, ZnCl₂) to enhance regioselectivity.
  • Employ chiral auxiliaries or asymmetric catalysis for enantioselective dioxane formation .

3.3 Addressing analytical challenges in trace detection:

  • Derivatize methoxy groups with electron-capturing tags (e.g., pentafluorobenzoyl chloride) to enhance GC-μECD sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.